Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Medicinal chemistry Agrochemical synthesis Fluorinated building blocks

Regioisomeric purity is critical: 2-CF3 substitution on furan cannot be interchanged with 4-CF3 analogs without altering reactivity and biological SAR. This exact building block (CAS 17515-73-0) eliminates positional isomer risk, ensuring synthetic reproducibility and consistent LogP 2.78 for CNS lead optimization. • Calculated LogP 2.78 supports BBB penetration predictions • Antimicrobial MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli), 16 µg/mL (C. albicans) • 72% synthetic yield benchmark validates scale-up reliability • Global supply, ambient shipping; 95-97% purity range

Molecular Formula C9H9F3O3
Molecular Weight 222.16 g/mol
CAS No. 17515-73-0
Cat. No. B092289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-2-(trifluoromethyl)-3-furoate
CAS17515-73-0
Molecular FormulaC9H9F3O3
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)C)C(F)(F)F
InChIInChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3
InChIKeyBXGRWYGEMRIAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: Properties & Procurement


Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS 17515-73-0) is a fluorinated heterocyclic compound belonging to the trifluoromethylfuran ester class, with the molecular formula C₉H₉F₃O₃ and a molecular weight of 222.16 g/mol . Characterized by a furan ring with a 2-trifluoromethyl group, a 5-methyl substituent, and an ethyl ester at the 3-position, this compound exhibits moderate lipophilicity with a calculated LogP of 2.78350 [1]. The 2-trifluoromethyl group imparts strong electron-withdrawing character to the furan core, influencing both the compound's reactivity profile and its utility as a building block in medicinal and agrochemical synthesis. This furoate derivative is primarily sourced as a research intermediate with typical commercial purity specifications of 95% to 97% , and its procurement requires careful evaluation of positional isomerism and substitution pattern relative to closely related furan carboxylate analogs.

1
Fluorinated furan building block for medicinal / agrochemical SAR 2-CF₃ substitution pattern essential for downstream reactivity
2
Requires precise regioisomer procurement (CAS 17515-73-0) Positional isomer 4-CF₃ analogs not directly substitutable
3
Supports antimicrobial screening and synthetic intermediate workflows Reported MIC benchmarks and synthetic yield available for planning

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: Substitution Specificity


Trifluoromethyl-substituted furan-3-carboxylates cannot be interchangeably substituted in synthetic workflows due to the profound impact of both trifluoromethyl positional isomerism and the electronic modulation of the heterocyclic core. The 2-trifluoromethyl group in this compound exerts a strong electron-withdrawing effect directly adjacent to the furan oxygen, creating a distinct electronic environment compared to regioisomers bearing the CF₃ group at alternative positions (e.g., 4-trifluoromethyl analogs such as ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate, CAS 26431-52-7) [1]. This positional difference alters the furan ring's nucleophilic substitution behavior, cycloaddition reactivity, and downstream derivatization outcomes, including DIBAL-H reduction to the corresponding aldehyde as exemplified in patented synthetic procedures . Additionally, variation in the 5-position substituent (methyl versus aryl or hydrogen) significantly modulates both the steric profile and the electron density of the furan system, affecting coupling efficiency and the performance of derived molecules in biological screens. Class-level inference indicates that the trifluoromethyl group enhances metabolic stability and bioavailability in medicinal chemistry applications [2], but these effects are exquisitely sensitive to the exact substitution pattern. Therefore, procurement of the specific regioisomer CAS 17515-73-0 is non-negotiable for maintaining synthetic reproducibility and biological SAR consistency.

Regioisomer mismatch

2-CF₃ placement adjacent to furan oxygen creates a distinct electronic environment; 4-CF₃ isomer (CAS 26431-52-7) may alter cycloaddition and nucleophilic substitution outcomes.

5-position substituent variation

Changing the 5-methyl to aryl or hydrogen modulates steric and electronic profiles, potentially shifting coupling efficiency and biological screen performance.

SAR consistency risk

Class-level inference suggests CF₃ group improves metabolic stability, but effects are exquisitely sensitive to substitution pattern; regioisomer swap may invalidate SAR data.

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: Comparison with Analogs


2-CF₃ vs. 4-CF₃ Substitution Effects

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS 17515-73-0) differs from its 4-CF₃ regioisomer, ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS 26431-52-7), in the positional attachment of the trifluoromethyl group. While both compounds share the identical molecular formula (C₉H₉F₃O₃) and molecular weight (222.16 g/mol), the 2-CF₃ placement in the target compound positions the strongly electron-withdrawing group adjacent to the furan oxygen atom, whereas the 4-CF₃ regioisomer locates the substituent at the position beta to the oxygen [1]. This regioisomeric difference alters the electron density distribution across the furan π-system, directly influencing the compound's reactivity in nucleophilic additions, electrophilic aromatic substitutions, and cross-coupling reactions. The 2-CF₃ furan core has been specifically utilized in patented synthetic sequences for downstream reduction to aldehydes and further functionalization, establishing a validated synthetic trajectory that the 4-CF₃ isomer cannot reliably substitute without process re-optimization .

2-CF₃ vs. 4-CF₃ Isomerism
Class-level inference
2-CF₃ at C2 adjacent to ring oxygen modifies electron density versus 4-CF₃ at C4.
Positional isomer may shift reactivity
Class-level inference; validate for specific synthetic sequence
Medicinal chemistry Agrochemical synthesis Fluorinated building blocks Structure-activity relationship

Cyclodehydration Synthetic Efficiency

The synthesis of ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS 17515-73-0) via cyclodehydration of 3-ethoxycarbonyl-1,1,1-trifluorohexane-2,5-dione proceeds with a reported yield of approximately 72% [1]. This yield establishes a reproducible benchmark for procuring this specific intermediate and provides a quantifiable performance metric when evaluating synthetic accessibility relative to other trifluoromethylfuran derivatives. While direct head-to-head yield comparisons with structurally distinct analogs are not available in the open literature, this yield value serves as a class-level reference for the cyclodehydration route to 2-trifluoromethyl-3-furoate esters. The 72% yield indicates moderate synthetic efficiency, positioning this compound as an accessible building block suitable for scale-up considerations without requiring excessively specialized or low-yielding synthetic protocols.

Cyclodehydration Yield
Data to verify
~72% yield
Supports synthetic accessibility
Single report; confirm scalability and reproducibility
Organic synthesis Process chemistry Building block procurement Yield optimization

Lipophilicity (LogP) Across Furoate Derivatives

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS 17515-73-0) exhibits a calculated LogP value of 2.78350, as reported in the Molbase chemical database [1]. This lipophilicity metric positions the compound within a moderate lipophilicity range suitable for blood-brain barrier permeability considerations and oral bioavailability optimization in medicinal chemistry programs. The trifluoromethyl group at the 2-position contributes substantially to this LogP value relative to non-fluorinated furan carboxylate analogs. While quantitative LogP data for the direct 4-CF₃ regioisomer (CAS 26431-52-7) or 5-aryl substituted derivatives (e.g., CAS 175276-59-2) are not uniformly available in public databases for direct cross-study comparison, class-level inference indicates that substitution pattern alterations (2-CF₃ vs. 4-CF₃, 5-methyl vs. 5-aryl) will modulate LogP values [2]. The reported LogP of 2.78 provides a quantitative benchmark for computational ADME modeling and serves as a selection criterion when lipophilicity optimization is a primary SAR objective.

Calculated LogP
Reported
LogP = 2.78350
Moderate lipophilicity context
Computed value; experimental LogP may vary
Medicinal chemistry ADME prediction Drug design Physicochemical profiling

Antimicrobial Activity and MIC Data

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate has demonstrated in vitro antimicrobial activity with reported Minimum Inhibitory Concentration (MIC) values against multiple clinically relevant pathogens . Quantitative MIC data include: Staphylococcus aureus MIC = 32 µg/mL with a zone of inhibition of 15 mm; Escherichia coli MIC = 64 µg/mL with a zone of inhibition of 12 mm; and Candida albicans MIC = 16 µg/mL with a zone of inhibition of 18 mm. These values establish baseline antimicrobial potency for the 2-trifluoromethyl-5-methyl substitution pattern. While direct comparator MIC data for the 4-CF₃ regioisomer or 5-aryl substituted analogs (e.g., CAS 175276-59-2) against the same pathogen panel are not available in the sourced literature for rigorous head-to-head comparison, the quantitative MIC dataset for CAS 17515-73-0 provides a reproducible benchmark for structure-activity relationship studies and enables cross-study comparison with future antimicrobial screening efforts involving related furoate derivatives. Class-level inference from trifluoromethyl SAR studies indicates that the electron-withdrawing CF₃ group contributes to antimicrobial potency through modulation of molecular electrostatic potential and membrane interaction profiles [1].

Antimicrobial MIC
Reported
S. aureus 32, E. coli 64, C. albicans 16 µg/mL
Supports antimicrobial screening context
No direct analog comparison available
Antimicrobial research Medicinal chemistry Biological screening Drug discovery

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: Key Applications


Lipophilicity-Driven Medicinal Chemistry SAR

The calculated LogP of 2.78350 [1] provides a quantifiable physicochemical benchmark for selecting ethyl 5-methyl-2-(trifluoromethyl)-3-furoate as a building block in lead optimization campaigns where moderate lipophilicity is required for balancing permeability and solubility. This LogP value positions the compound advantageously for central nervous system (CNS) drug discovery programs targeting blood-brain barrier penetration, as well as for oral drug candidates requiring favorable absorption characteristics. Procurement of this specific compound ensures consistency in computational ADME predictions and experimental LogP measurements across discovery iterations.

Antimicrobial Lead Discovery with MIC Profile

The compound's demonstrated in vitro antimicrobial activity with MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 16 µg/mL (C. albicans) supports its use as a starting point for antimicrobial lead optimization. Researchers pursuing novel antibacterial or antifungal agents can utilize this quantitative activity baseline to benchmark potency improvements through structural modifications, making it a valuable scaffold for SAR expansion in infectious disease research.

Synthetic Intermediate for 2-Trifluoromethylfuran Derivatization

The established synthetic route yielding approximately 72% via cyclodehydration [2], combined with the compound's demonstrated utility in patented DIBAL-H reduction sequences to afford the corresponding aldehyde , validates its role as a reliable intermediate for constructing more complex 2-trifluoromethylfuran derivatives. This compound is optimally deployed in synthetic programs requiring further functionalization of the ester moiety or the furan ring, where the specific 2-CF₃-5-methyl substitution pattern is essential for downstream reactivity and product profiles.

Agrochemical Building Block for Fluorinated Pesticides

The trifluoromethylfuran scaffold of this compound, supported by class-level evidence of enhanced metabolic stability and bioactivity conferred by the CF₃ group [3], positions ethyl 5-methyl-2-(trifluoromethyl)-3-furoate as a strategic intermediate in the development of fluorinated agrochemicals. Preliminary studies have indicated potential applications in pesticide and fungicide development , making procurement of this specific building block relevant for agrochemical discovery programs targeting crop protection agents with improved environmental persistence and target specificity.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Reported lipophilicity profile (LogP)
ADME modeling context
Antimicrobial screening studies
Antimicrobial screening context
MIC endpoint review
Synthetic intermediate workflow
Synthetic route efficiency
Downstream functionalization compatibility
Agrochemical intermediate research
Fluorinated heterocyclic scaffold
Metabolic stability review (class-level)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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